molecular formula C15H12N2 B11881810 2-Phenylquinolin-3-amine

2-Phenylquinolin-3-amine

Katalognummer: B11881810
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: VGVQEVOWRYJFDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenylquinolin-3-amine is an organic compound with the molecular formula C15H12N2. It belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal and industrial chemistry. This compound features a quinoline core with a phenyl group at the 2-position and an amine group at the 3-position, making it a valuable scaffold for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinolin-3-amine can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde under acidic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Additionally, green chemistry approaches, including the use of ionic liquids and microwave-assisted synthesis, are gaining popularity due to their environmental benefits .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenylquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used for reduction.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Phenylquinolin-3-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Phenylquinolin-3-amine involves its interaction with various molecular targets. In medicinal chemistry, it acts as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, making it a potential antibacterial agent. Additionally, it may interact with cellular receptors to exert anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

    Quinoline: A parent compound with a simpler structure, lacking the phenyl and amine groups.

    2-Phenylquinoline: Similar to 2-Phenylquinolin-3-amine but without the amine group at the 3-position.

    3-Aminoquinoline: Lacks the phenyl group at the 2-position.

Uniqueness: this compound is unique due to the presence of both a phenyl group and an amine group, which enhances its chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications .

Eigenschaften

Molekularformel

C15H12N2

Molekulargewicht

220.27 g/mol

IUPAC-Name

2-phenylquinolin-3-amine

InChI

InChI=1S/C15H12N2/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-10H,16H2

InChI-Schlüssel

VGVQEVOWRYJFDG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.